molecular formula C15H14 B8738540 2-Phenylindan CAS No. 22253-11-8

2-Phenylindan

Cat. No. B8738540
Key on ui cas rn: 22253-11-8
M. Wt: 194.27 g/mol
InChI Key: PZZIWXQGJNDBRF-UHFFFAOYSA-N
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Patent
US04873241

Procedure details

To a stirred two phase solution of dichloromethane (1 L) and 15% NaOH (750 mL) were added alpha, alpha,-di-bromo-o-xylene (100 g, 0.38 mol), benzyl cyanide (44.3 g, 0.38 mol) and benzyltriethylammonium chloride (17.2 g, 0.075 mol). The two phase solution was vigorously stirred at ambient temperature for 48 hours, at which time benzyl cyanide (20 g, 0.17 mol), benzyltriethylammonium chloride (9.0 g, 0.039 mol), and 15% NaOH (300 mL) were added. The mixture was stirred for an additional 48 hours. The reaction was poured into water (1 L) and extracted with ether (2.5 L). The organic solution was washed with water (3×1 L), brine (500 mL), dried over magnesium sulfate and the solvents evaporated. Vacuum distillation of the residue gave 42.6 g of 2,3-dihydro-2-phenyl-1H-indene- 2-carbontrile, bp 166°-168° C. (5 mm), Lit. bp 160°-180° C. ( 1 mm), as a colorless oil.
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step One
[Compound]
Name
alpha,-di-bromo-o-xylene
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
44.3 g
Type
reactant
Reaction Step Two
Quantity
17.2 g
Type
catalyst
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
9 g
Type
catalyst
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClCCl.[OH-].[Na+].[CH2:6]([C:13]#N)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.O>[C:7]1([CH:6]2[CH2:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH2:6]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1 L
Type
reactant
Smiles
ClCCl
Name
Quantity
750 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
alpha,-di-bromo-o-xylene
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
44.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C#N
Name
Quantity
17.2 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C#N
Name
Quantity
300 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
9 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for an additional 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2.5 L)
WASH
Type
WASH
Details
The organic solution was washed with water (3×1 L), brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvents evaporated
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation of the residue

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 42.6 g
YIELD: CALCULATEDPERCENTYIELD 115.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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